1-(Propylsulfonyl)piperazine

Description

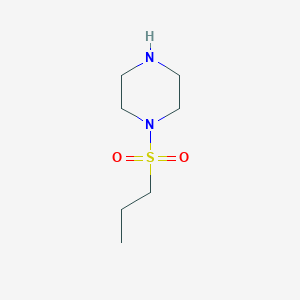

1-(Propylsulfonyl)piperazine is a piperazine derivative characterized by a sulfonyl group (-SO₂-) attached to the propyl chain at the 1-position of the piperazine ring.

Properties

IUPAC Name |

1-propylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-2-7-12(10,11)9-5-3-8-4-6-9/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGHUIONHQHEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505068-18-8 | |

| Record name | 1-(1-Propanesulfonyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Propylsulfonyl)piperazine can be synthesized through the reaction of piperazine with propylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Propylsulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis Applications

1-(Propylsulfonyl)piperazine serves as a catalyst in several synthetic processes, enhancing the efficiency and yield of various chemical reactions. Notably, it is used in the synthesis of:

- 1,1′-(arylmethylene) diureas : This compound has been synthesized using this compound as a catalyst, leading to high yields. The method involves functionalizing silica nanoparticles to create nanosilica-bonded N-(propylsulfonyl)piperazine-N-sulfamic acid, which facilitates the reaction process effectively .

- 1,3,5-triazinane-2,4-dithiones : The compound also plays a crucial role in synthesizing these derivatives, showcasing its versatility in organic reactions.

Synthesis of Piperazine Derivatives

The compound is significant in the synthesis of various piperazine derivatives through multiple methods:

- Cyclization reactions : this compound can facilitate cyclization of 1,2-diamine derivatives with sulfonium salts.

- Ugi reaction : This reaction type can be enhanced with the presence of this compound, allowing for the formation of complex structures.

- Intermolecular cycloaddition : It can also be employed in cycloaddition reactions involving alkynes bearing amino groups.

The introduction of the propylsulfonyl group enhances solubility and reactivity, making these derivatives suitable for further biological studies.

Research indicates that piperazine derivatives, including this compound, exhibit various biological activities. Key areas of investigation include:

- Antidepressant and Antipsychotic Properties : Initial studies suggest that compounds with similar structures may interact with serotonin and dopamine receptors, indicating potential antidepressant and antipsychotic effects .

- Antimicrobial Activity : There is emerging evidence that this compound may possess antimicrobial properties against certain pathogens.

- Cancer Therapy : Some derivatives have shown promise in anticancer applications. For instance, piperazine-linked compounds are being explored for their cytotoxic effects against cancer cell lines .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mechanism of Action

The mechanism of action of 1-(Propylsulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The piperazine ring can interact with receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 1-(propylsulfonyl)piperazine and their properties:

*Inferred from sulfonyl-containing analogs in .

Physicochemical Properties

- Solubility : The propylsulfonyl group likely enhances water solubility compared to phenyl derivatives but reduces it relative to methylsulfonyl analogs due to increased hydrophobicity .

- Stability : Sulfonyl groups generally improve in situ stability, as seen in compound 5a (a benzoyl-piperazine derivative), which showed sustained cytotoxicity over 72 hours .

Biological Activity

1-(Propylsulfonyl)piperazine is a derivative of piperazine, characterized by the presence of a propylsulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including its effects on various receptor systems and its applications in synthesizing other pharmacologically active compounds.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₆N₂O₂S

- Molecular Weight : Approximately 228.74 g/mol

- Structure : The compound features a six-membered piperazine ring with two nitrogen atoms, substituted with a propylsulfonyl group, enhancing its solubility and reactivity compared to other piperazine derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonyl group enhances binding affinity to target proteins, potentially modulating enzyme activity.

- Receptor Interaction : It may act as an agonist or antagonist at various receptors, including serotonin and dopamine receptors, suggesting potential antidepressant and antipsychotic properties.

- Cell Signaling Modulation : The compound can interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Anticancer Properties

Research indicates that piperazine derivatives, including those similar to this compound, exhibit significant anticancer activity. For instance:

- Cell Line Studies : Compounds with similar structures have shown potent cytotoxic effects against various cancer cell lines. For example, derivatives demonstrated IC₅₀ values significantly lower than standard chemotherapeutics like cisplatin .

- Mechanisms : These compounds may induce apoptosis and arrest the cell cycle at specific phases (e.g., G2/M phase), leading to reduced tumor growth .

| Compound | Cell Line | IC₅₀ (µM) | Comparison |

|---|---|---|---|

| Chalcone-Piperazine Derivative | A549 | 0.19 | Better than Cisplatin (11.54) |

| Gambogic Acid Derivative | A549 | 0.12 | 10-fold more potent than Gambogic Acid |

| Novel Resveratrol-Chalcone-Piperazine Amide | A549 | 0.26 | Better than Cisplatin (11.54) |

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

- Pathogen Interaction : It has shown promise against certain bacterial strains, indicating potential for development as an antimicrobial agent.

- Mechanism : The sulfonyl group may enhance the compound's ability to penetrate bacterial membranes or interact with microbial enzymes.

Case Studies and Research Findings

-

Antidepressant Potential :

- Studies have indicated that piperazine derivatives can modulate neurotransmitter systems involved in mood regulation. For instance, compounds similar to this compound have been evaluated for their effects on serotonin and dopamine receptors, showing promise as antidepressants.

-

Synthesis of Derivatives :

- The compound serves as a building block for synthesizing more complex piperazine derivatives with enhanced biological activities. Various synthetic methods have been explored, including cyclization reactions and Ugi reactions.

-

Structure-Activity Relationship (SAR) :

- Investigations into the SAR of piperazine derivatives suggest that modifications to the piperazine ring and substituents significantly influence biological activity. For example, the length of the alkyl chain in sulfonyl groups can affect both solubility and receptor affinity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Propylsulfonyl)piperazine, and how can purity be validated?

- Methodological Answer:

- Synthesis: React piperazine with propylsulfonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

- Purification: Use silica gel column chromatography (eluent: gradient of 20–40% ethyl acetate in hexane). Confirm purity via HPLC (≥98% by area) and elemental analysis (C, H, N, S within ±0.3% of theoretical values).

- Safety: Follow OSHA guidelines for handling sulfonating agents (e.g., PPE, fume hoods) as outlined in SDS frameworks for related compounds .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer:

- NMR: Use -NMR (DMSO-d6) to confirm sulfonyl group integration (δ 3.2–3.5 ppm for CH2-SO2) and piperazine ring protons (δ 2.8–3.1 ppm). -NMR should show sulfonyl carbon at ~50 ppm.

- Mass Spectrometry: ESI-MS (positive mode) should display [M+H]+ at m/z 207.1. Compare with theoretical molecular weight (206.3 g/mol).

- IR: Confirm sulfonyl stretch (S=O) at 1150–1350 cm.

Q. What stability considerations are critical for storing this compound?

- Methodological Answer:

- Storage Conditions: Store at –20°C in amber vials under argon to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC.

- Degradation Products: Hydrolysis may yield piperazine and propylsulfonic acid; quantify via LC-MS.

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in catalytic systems?

- Methodological Answer:

- DFT Calculations: Use Gaussian 16 to optimize geometry at the B3LYP/6-31G* level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity.

- Molecular Dynamics (MD): Simulate interactions with transition-metal catalysts (e.g., Pd) to predict binding affinities. Validate with experimental kinetic data.

- Reference: AI-driven approaches for modeling catalytic systems (e.g., DeepMind’s frameworks) may offer comparative insights .

【36氪】30年冷板凳坐穿?谁在主宰这场改变科技界命运的赌注游戏?13:44

Q. How do researchers resolve contradictions in biological activity data for sulfonamide derivatives like this compound?

- Methodological Answer:

-

Data Validation: Apply primary analysis (e.g., dose-response curves) and replicated analysis (independent labs) to confirm EC50 values. Use Bland-Altman plots to assess inter-lab variability .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

-

Mechanistic Studies: Perform competitive binding assays or CRISPR-Cas9 knockouts to isolate target pathways (e.g., carbonic anhydrase inhibition).

Q. What strategies optimize the aqueous solubility of this compound for in vivo studies?

- Methodological Answer:

- Co-Solvent Systems: Test PEG-400/water (20:80 v/v) or cyclodextrin inclusion complexes. Measure solubility via shake-flask method.

- pH Adjustment: Use phosphate buffers (pH 2–8) to identify ionization-dependent solubility. pKa determination via potentiometric titration is critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.